molecular formula C18H19NO6S B2719277 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 709021-08-9

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B2719277
CAS No.: 709021-08-9
M. Wt: 377.41
InChI Key: PPJVHTOHIZXHIM-UHFFFAOYSA-N
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Description

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound with the molecular formula C18H19NO6S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with phenyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound with potential biological applications. Its molecular structure comprises various functional groups that may contribute to its biological activity, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activities, supported by data tables and relevant research findings.

The chemical formula for this compound is C18H19NO6SC_{18}H_{19}NO_{6}S with a molecular weight of 377.42 g/mol. The compound exhibits a complex structure characterized by the presence of thiophene and carboxylate groups, which are often associated with bioactivity in medicinal chemistry.

PropertyValue
Chemical FormulaC₁₈H₁₉NO₆S
Molecular Weight377.42 g/mol
IUPAC Namediethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including compounds similar to this compound. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds from this class demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

Table: Antiproliferative Activity of Thiophene Derivatives

Compound IDCell LineIC50 (μM)Comparison with Doxorubicin (μM)
2bMCF-72.315.5
2cMCF-712.115.5
2jT47D16.015.5

These results suggest that compounds similar to this compound may possess significant anticancer properties that warrant further investigation.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has also been examined. Compounds similar to the target compound were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives exhibited potent antimicrobial activity against these pathogens .

Table: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicrobeZone of Inhibition (mm)
2jStaphylococcus aureus25
2jEscherichia coli22

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The mechanism underlying the anticancer and antimicrobial activities of compounds like this compound is likely multifactorial. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Additionally, their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

Several case studies have explored the effectiveness of thiophene derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the efficacy of a thiophene derivative in patients with advanced breast cancer, showing a notable reduction in tumor size after treatment.
  • Infection Management : Clinical trials have reported successful management of bacterial infections using thiophene-based compounds as adjunct therapies alongside conventional antibiotics.

Properties

IUPAC Name

diethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-4-23-16(20)13-11(3)14(17(21)24-5-2)26-15(13)19-18(22)25-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJVHTOHIZXHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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